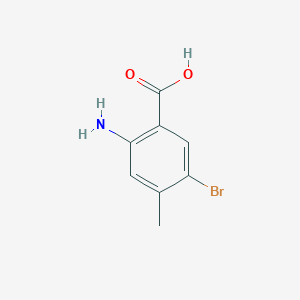

2-Amino-5-bromo-4-methylbenzoic acid

Overview

Description

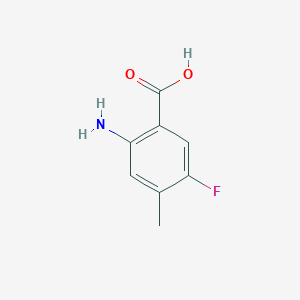

2-Amino-5-bromo-4-methylbenzoic acid is a compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzoic acid framework. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related brominated benzoic acid derivatives typically involves multi-step reactions starting from simpler benzoic acid compounds. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid involves a three-step reaction sequence starting from amino benzoic acid, which includes bromination, diazotization, and hydrolysis . Although the exact synthesis of 2-Amino-5-bromo-4-methylbenzoic acid is not detailed in the provided papers, similar methodologies could potentially be applied, with modifications to protect the methyl group and control the position of bromination.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Amino-5-bromo-4-methylbenzoic acid has been studied using various techniques. For example, the molecular conformation and vibrational analysis of 2-amino-5-bromobenzoic acid were investigated using FT-IR, FT-Raman, and UV spectroscopy, as well as density functional theory (DFT) calculations . These studies help in understanding the stable conformations and electronic properties of the molecule, which are essential for predicting reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of brominated benzoic acids is influenced by the presence of electron-withdrawing groups, such as bromine, which can activate the ring towards further substitution reactions. The amino group also plays a crucial role in the chemical behavior of these compounds, as it can participate in the formation of amides, esters, and other derivatives. The formation of hydrogen bonds and other non-covalent interactions is also a key aspect of the chemical behavior of these molecules, as seen in the cocrystallization of 2-amino-3-bromopyridine with 4-methylbenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-bromo-4-methylbenzoic acid can be inferred from studies on similar compounds. For instance, the vibrational study and molecular properties of Methyl 2-amino 5-bromobenzoate were analyzed using DFT, revealing insights into the vibrational modes, molecular electrostatic potential, and electronic properties . The thermodynamic properties, such as heat capacity, entropy, and enthalpy, of related compounds have also been calculated, which are important for understanding the stability and reactivity of the molecule under different conditions .

Scientific Research Applications

Synthesis and Characterization

2-Amino-5-bromo-4-methylbenzoic acid has been explored in various synthetic pathways for creating pharmacologically significant compounds. For instance, it serves as a key intermediate in the synthesis of anti-cancer drugs that inhibit thymidylate synthase (Cao Sheng-li, 2004). Additionally, it has been used in the synthesis of Chloranthraniliprole, a pesticide (Zheng Jian-hong, 2012).

Molecular and Spectroscopic Analysis

The molecular structure and vibrational spectra of 2-Amino-5-bromo-benzoic acid methyl ester, related to 2-Amino-5-bromo-4-methylbenzoic acid, have been characterized. This includes the use of techniques like Fourier transform infrared (FTIR) and Raman spectral measurements (N. Balamurugan et al., 2015).

Photodynamic Therapy Applications

2-Amino-5-bromo-4-methylbenzoic acid derivatives have been investigated for their application in photodynamic therapy, particularly in the treatment of cancer. Their properties as photosensitizers, including high singlet oxygen quantum yield, are notable (M. Pişkin et al., 2020).

Structure-Property Relationships

The compound's derivatives have been studied for their structure-property relationships, particularly in terms of thermodynamics of sublimation, fusion, vaporization, and solubility. This research is vital for understanding the compound's behavior in various states and could have implications for its use in drug formulation (K. Zherikova et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 4-(bromomethyl)benzoate”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, influencing their activity .

Mode of Action

It’s known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets .

Biochemical Pathways

It’s known that benzoic acid derivatives can influence various biochemical pathways, potentially leading to downstream effects .

Pharmacokinetics

The compound’s molecular weight (216032) suggests that it may have suitable properties for absorption and distribution .

Result of Action

It’s known that benzoic acid derivatives can have various effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 2-Amino-5-bromo-4-methylbenzoic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, pH levels, and temperature .

properties

IUPAC Name |

2-amino-5-bromo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGDLDZLEKENNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549578 | |

| Record name | 2-Amino-5-bromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-4-methylbenzoic acid | |

CAS RN |

106976-24-3 | |

| Record name | 2-Amino-5-bromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

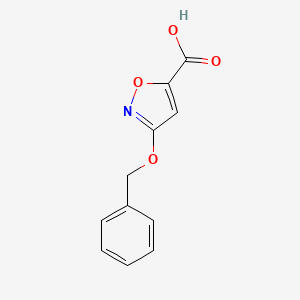

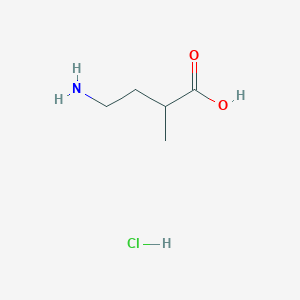

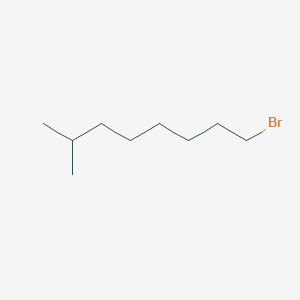

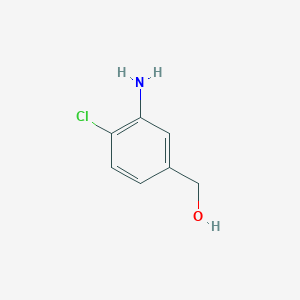

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.